molecular formula C8H16O4 B13345015 (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol

Cat. No.: B13345015
M. Wt: 176.21 g/mol
InChI Key: YHVUVJYEERGYNU-SBEGJHHSSA-N
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Description

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol: is a chemical compound with a unique structure characterized by a tetrahydropyran ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol typically involves the use of starting materials such as 4-methoxy-2,3-dimethylbut-2-en-1-ol. The synthetic route includes steps like cyclization and hydroxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(4R,5S,6S)-4-methoxy-4,6-dimethyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7-,8+/m0/s1

InChI Key

YHVUVJYEERGYNU-SBEGJHHSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](CC(O1)O)(C)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)(C)OC)O

Origin of Product

United States

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